![molecular formula C19H15BrO5 B2944606 (Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-75-3](/img/structure/B2944606.png)
(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
This compound is a complex organic molecule with multiple functional groups . It contains a benzofuran core, which is a heterocyclic compound consisting of fused benzene and furan rings . The molecule also features a bromobenzylidene group, an ethyl group, and an acetate group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory . These methods can provide information about the compound’s molecular electrostatic potential, frontier orbital gap, and UV-visible spectrum .Scientific Research Applications
Chemical Synthesis and Characterization
Research in chemical synthesis often focuses on the development of new compounds with potential biological or industrial applications. Compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and related derivatives have been synthesized through Knoevenagel condensation reactions, showcasing methodologies for creating complex molecules with specific functional groups (Kariyappa et al., 2016). These synthetic routes are fundamental for designing molecules with desired properties for further application in medicinal chemistry, material science, and catalysis.
Biological Activity
The structural motifs present in "(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" are reminiscent of those found in molecules with reported antimicrobial activities. Compounds synthesized for their potential antimicrobial properties often undergo structural modifications to enhance efficacy and selectivity. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been studied for their antimicrobial activity, suggesting the potential of related compounds for therapeutic applications (Spoorthy et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other benzofuran derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of target proteins .
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, benzofuran derivatives have been known to participate in reactions such as the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, and route of administration .
Result of Action
Similar compounds have been known to exert various biological effects, such as anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds may participate, is known to be influenced by the reaction conditions .
properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-2-23-18(21)11-24-14-6-7-15-16(10-14)25-17(19(15)22)9-12-4-3-5-13(20)8-12/h3-10H,2,11H2,1H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYSEYNLANNSGM-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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